molecular formula C11H9FN2O2S2 B2574465 S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955715-09-0

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B2574465
CAS RN: 955715-09-0
M. Wt: 284.32
InChI Key: UNLXSYDNSXWCRM-UHFFFAOYSA-N
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Description

“S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate”, commonly known as FBTA, is an organic compound. It is a derivative of 6-fluorobenzo[d]thiazole . The molecular formula of FBTA is C11H9FN2O2S2 and its molecular weight is 284.32.


Synthesis Analysis

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of FBTA was confirmed by 1H NMR, 13C NMR, and 19F NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FBTA include a condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .


Physical And Chemical Properties Analysis

FBTA is an organic compound with a molecular weight of 284.32. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, also known as 2-(acetylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, is a compound that primarily targets the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its targets by inhibiting the quorum sensing pathways . This interaction results in the bacteria’s inability to respond to external factors such as nutrient availability and defense mechanisms . It also disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway in bacteria . The downstream effects of this inhibition include the disruption of bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .

Pharmacokinetics

The introduction of fluorine into a specific position of bioactive compounds such as pharmaceutical or agrochemical may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .

Result of Action

The molecular and cellular effects of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate’s action include the inhibition of bacterial growth and the disruption of bacterial cell–cell communication . This results in the bacteria’s inability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate. For instance, the presence of nutrients can affect the bacteria’s response to the compound . .

Future Directions

The future directions for FBTA and similar compounds could involve further exploration of their biocidal activities and potential applications in antimicrobial treatments . Fluorinated organic molecules often exhibit remarkable physical and biological properties, and the introduction of fluorine into a specific position of bioactive compounds may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .

properties

IUPAC Name

S-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-10(16)14-11-13-8-3-2-7(12)4-9(8)18-11/h2-4H,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXSYDNSXWCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

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